

Application Notes and Protocols for Nickel- Promoted Tungsten Carbide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and catalytic application of nickel-promoted **tungsten carbide** (Ni-WC). The protocols detailed below are intended to serve as a foundational guide for researchers interested in exploring the catalytic potential of this material in various chemical transformations.

Introduction

Tungsten carbide (WC) has emerged as a promising low-cost catalyst with platinum-like electronic properties. The addition of nickel as a promoter has been shown to significantly enhance its catalytic activity and selectivity in several important reactions, including hydrogenation, hydrogenolysis, and reforming. Nickel can facilitate the carburization of tungsten oxides at lower temperatures and can create synergistic active sites that improve catalyst performance.[1][2] This document outlines the procedures for the synthesis of Nipromoted **tungsten carbide** catalysts and their application in the conversion of cellulose to ethylene glycol, a key platform chemical.

Experimental Protocols Synthesis of Nickel-Promoted Tungsten Carbide (Ni-W₂C/AC) Catalyst

Methodological & Application

This protocol describes the synthesis of a nickel-promoted **tungsten carbide** catalyst supported on activated carbon (AC) via a co-impregnation and temperature-programmed carburization method.

Materials:

- Ammonium metatungstate ((NH₄)₆H₂W₁₂O₄₀)
- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- · Activated carbon (AC), high surface area
- Deionized water
- Methane (CH₄)
- Hydrogen (H₂)
- Nitrogen (N2)

Equipment:

- Rotary evaporator
- Tube furnace with temperature controller
- Quartz tube reactor
- Gas flow controllers
- Drying oven

Procedure:

- Impregnation:
 - Prepare an aqueous solution of ammonium metatungstate and nickel(II) nitrate hexahydrate. The amounts should be calculated to achieve the desired weight loading of W and Ni on the activated carbon support (e.g., 30 wt% W and 2 wt% Ni).

- Add the activated carbon support to the solution.
- Agitate the mixture at room temperature for 12 hours to ensure uniform impregnation.
- Remove the excess water using a rotary evaporator at 60°C.
- Dry the resulting solid in an oven at 120°C for 12 hours.
- Temperature-Programmed Carburization:
 - Place the dried, impregnated support in a quartz tube reactor within the tube furnace.
 - Purge the reactor with a nitrogen flow for 30 minutes to remove any air.
 - Switch to a gas mixture of 20% CH₄ in H₂.
 - Heat the reactor to 700°C at a ramp rate of 10°C/min and hold at this temperature for 2 hours. The nickel promoter aids in lowering the carburization temperature.[1][2]
 - After carburization, cool the reactor to room temperature under a flow of nitrogen.
 - The resulting black powder is the Ni-W2C/AC catalyst.

Catalytic Conversion of Cellulose to Ethylene Glycol

This protocol details the procedure for evaluating the catalytic performance of the synthesized Ni-W₂C/AC catalyst in the hydrogenolysis of cellulose to ethylene glycol.

Materials:

- Microcrystalline cellulose
- Synthesized Ni-W₂C/AC catalyst
- Deionized water
- Hydrogen (H₂)
- Internal standard for GC analysis (e.g., 1,2-butanediol)

Equipment:

- High-pressure autoclave reactor with magnetic stirring
- Gas booster
- Temperature controller
- Pressure gauge
- Gas chromatograph (GC) with a suitable column (e.g., HP-INNOWax) and a flame ionization detector (FID)

Procedure:

- · Reaction Setup:
 - Add 0.4 g of cellulose, 0.08 g of Ni-W₂C/AC catalyst, and 40 mL of deionized water to the high-pressure autoclave reactor.
 - \circ Seal the reactor and purge it with H₂ several times to remove air.
 - Pressurize the reactor with H₂ to 60 bar.
- Catalytic Reaction:
 - Heat the reactor to 245°C while stirring at 800 rpm.
 - Maintain the reaction at this temperature and pressure for 30 minutes.
 - After the reaction, rapidly cool the reactor to room temperature in an ice bath.
 - Carefully vent the excess H₂.
- Product Analysis:
 - Collect the liquid product from the reactor.
 - Add a known amount of an internal standard to the liquid product.

 Analyze the liquid products using a gas chromatograph (GC) to determine the conversion of cellulose and the yield of ethylene glycol and other polyols.

Data Presentation

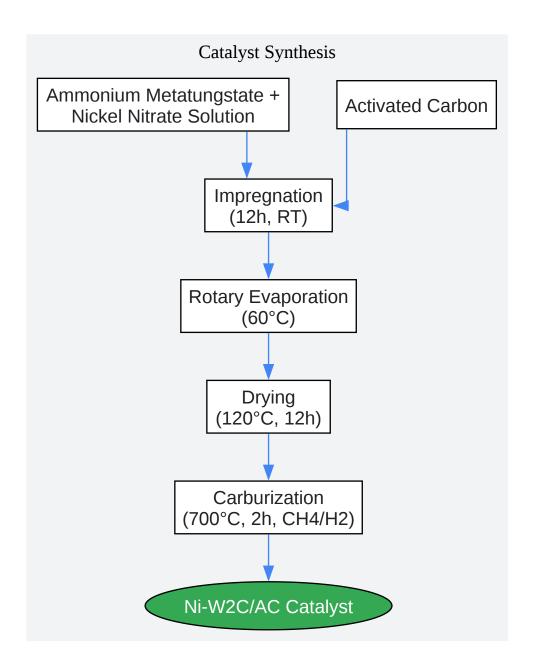
The following tables summarize the physicochemical properties and catalytic performance of nickel-promoted **tungsten carbide** catalysts based on literature data.

Table 1: Physicochemical Properties of Ni-W2C/AC Catalysts

Catalyst	Ni Loading (wt%)	W Loading (wt%)	BET Surface Area (m²/g)	Ni Particle Size (nm)	W ₂ C Crystallite Size (nm)
W₂C/AC	0	30	750	-	8.5
1%Ni- W ₂ C/AC	1	30	720	5.2	8.1
2%Ni- W ₂ C/AC	2	30	690	5.8	7.9
4%Ni- W ₂ C/AC	4	30	650	7.1	7.5

Note: Data are representative and may vary depending on the specific synthesis conditions.

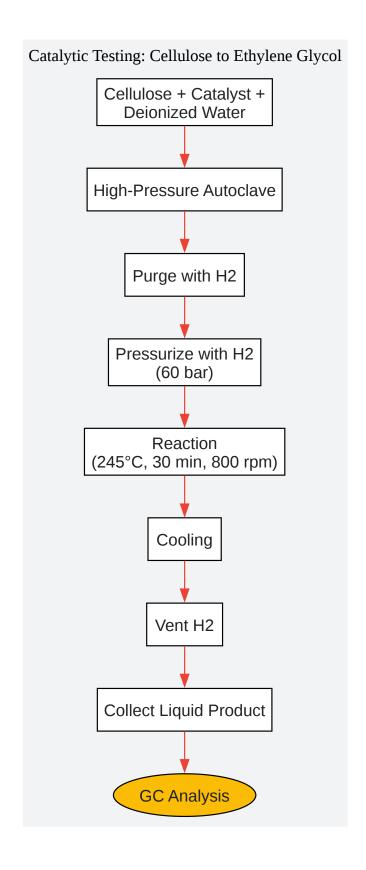
Table 2: Catalytic Performance in Cellulose Conversion to Ethylene Glycol



Catalyst	Cellulose Conversion (%)	Ethylene Glycol Yield (%)	1,2-Propylene Glycol Yield (%)	Sorbitol Yield (%)
W ₂ C/AC	98	27.4	5.1	15.2
2%Ni-W ₂ C/AC	100	61.0	7.6	4.3
5%Ru-25%W/AC	-	62.0	-	-
5%Ni- 25%W/SBA-15	-	75.0	-	-

Reaction conditions: 245° C, 60 bar H_2 , 30 min. Data compiled from multiple sources for comparison.[3]

Visualizations



Click to download full resolution via product page

Caption: Workflow for the synthesis of Ni-W2C/AC catalyst.

Click to download full resolution via product page

Caption: Workflow for the catalytic conversion of cellulose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Nickel-Promoted Tungsten Carbide Catalysts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195092#catalytic-performance-of-nickel-promoted-tungsten-carbide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

